CHR-6494 - 1333377-65-3

CHR-6494

Catalog Number: EVT-264311
CAS Number: 1333377-65-3
Molecular Formula: C16H16N6
Molecular Weight: 292.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CHR-6494 is a potent, selective, small-molecule inhibitor of the mitotic kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase). [, ] It plays a crucial role in scientific research by serving as a valuable tool for studying the functions of Haspin in cell division, particularly its role in chromosome alignment, centromeric cohesion, and mitotic spindle integrity. [] CHR-6494's ability to inhibit Haspin activity makes it a potential candidate for the development of anti-cancer therapies. [, , , , , ]

Future Directions
  • Improving efficacy and selectivity: Developing derivatives of CHR-6494 with enhanced potency and selectivity for Haspin while minimizing off-target effects is crucial. []

  • Investigating combination therapies: Exploring synergistic effects of CHR-6494 with other anti-cancer agents, such as MEK inhibitors, could lead to more effective treatment strategies. []

5-ITu

Compound Description: 5-ITu (5-iodotubercidin) is a small molecule inhibitor of adenosine kinase and has been shown to have anticancer activity. In the context of Haspin research, 5-ITu is often used alongside CHR-6494 to study the effects of Haspin inhibition on cell cycle progression. []

Relevance: 5-ITu, while not structurally related to CHR-6494, serves as a valuable tool in Haspin research for its ability to delay mitotic entry. This functional similarity to CHR-6494 allows researchers to validate and compare the effects of Haspin inhibition through different mechanisms. []

Trametinib (GSK1120212)

Compound Description: Trametinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway often dysregulated in cancer. []

Relevance: While structurally unrelated to CHR-6494, Trametinib was investigated in conjunction with CHR-6494 in melanoma models. Results showed a synergistic effect when both compounds were used together, suggesting a potential therapeutic benefit in combining Haspin and MEK inhibition for melanoma treatment. []

Imidazopyridazine Derivatives

Compound Description: These are a class of heterocyclic compounds, some of which exhibit potent inhibitory activity against Haspin. Specifically, disubstituted imidazopyridazine derivatives have been designed and synthesized as selective Haspin inhibitors. []

Relevance: These derivatives represent a group of structurally related compounds to CHR-6494, which is also an imidazopyridazine derivative. They were developed based on the structure-activity relationship (SAR) of CHR-6494 and exhibit improved selectivity for Haspin over other kinases like CDK1/Cyclin B. [] This research highlights the potential for developing more potent and selective Haspin inhibitors within the imidazopyridazine class.

Overview

CHR-6494 is a small-molecule inhibitor specifically targeting the Haspin kinase, which plays a crucial role in the regulation of cell division and is implicated in various cancers. The compound has garnered attention for its potential as an anticancer therapeutic, particularly due to its ability to inhibit Haspin's kinase activity effectively. CHR-6494 was developed through a series of synthetic methodologies aimed at enhancing its efficacy and selectivity against Haspin compared to other kinases in the human kinome.

Source and Classification

The compound was first identified and synthesized as part of research focused on developing selective inhibitors for Haspin, a haploid germ cell-specific nuclear protein kinase. It falls under the category of protein kinase inhibitors, which are compounds designed to interfere with the action of specific kinases involved in cellular signaling pathways that regulate various biological processes, including cell growth and division . CHR-6494 is classified as a pyridoquinazoline derivative, which is significant in medicinal chemistry for its diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of CHR-6494 involves several key steps that utilize modern organic chemistry techniques, particularly microwave-assisted reactions to enhance yields and reduce reaction times. The initial step includes a nucleophilic aromatic substitution reaction using propylamine in N-methyl-2-pyrrolidone under microwave irradiation, yielding an intermediate compound with an 86% yield .

Subsequent steps involve:

  1. Bromination: The intermediate undergoes regio-selective bromination using N-bromosuccinimide, achieving quantitative yields.
  2. Suzuki-Miyaura Cross-Coupling: This step employs 1H-indazole-5-boronic acid as a coupling partner in the presence of caesium carbonate, conducted under microwave conditions, resulting in moderate yields (approximately 28%) of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of CHR-6494 can be characterized by its unique pyridoquinazoline framework, which contributes to its biological activity. The chemical structure has been documented extensively, showcasing functional groups that facilitate interaction with the Haspin kinase active site. The compound's molecular formula is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.3 g/mol .

Structural Features

  • Pyridoquinazoline Core: This core structure is essential for its inhibitory activity.
  • Functional Groups: The presence of specific amine and halogen substituents enhances binding affinity to Haspin.
Chemical Reactions Analysis

Reactions and Technical Details

CHR-6494 primarily acts through competitive inhibition of Haspin kinase activity. In vitro studies have demonstrated that it effectively inhibits Haspin with an IC50 value in the low nanomolar range (approximately 50 nM) against various cancer cell lines .

The compound's reactivity profile indicates:

  • Selectivity: CHR-6494 shows significant selectivity for Haspin over other kinases, which is critical for minimizing off-target effects.
  • Biochemical Assays: Various assays such as fluorescence resonance energy transfer (FRET) have been employed to evaluate its inhibitory potency against Haspin .
Mechanism of Action

Process and Data

The mechanism by which CHR-6494 exerts its effects involves binding to the ATP-binding pocket of Haspin kinase, thereby preventing ATP from interacting with the enzyme. This inhibition disrupts the phosphorylation processes essential for proper mitotic progression.

Experimental data indicate that upon treatment with CHR-6494:

  • Cell Cycle Arrest: Cancer cells exhibit G2/M phase arrest, leading to apoptosis.
  • Biological Impact: The compound's ability to induce cell death in cancerous cells has been validated through assays measuring cell viability and apoptotic markers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CHR-6494 is typically presented as a solid crystalline form.
  • Solubility: It demonstrates solubility in organic solvents like DMSO, facilitating its use in biological assays.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.
  • pKa Values: Relevant pKa values indicate its behavior in biological systems, influencing its absorption and distribution properties.
Applications

Scientific Uses

CHR-6494 has significant applications in cancer research due to its role as a selective inhibitor of Haspin kinase. Its potential therapeutic applications include:

  • Anticancer Drug Development: Ongoing studies are evaluating CHR-6494's efficacy against various cancer types, including melanoma and colorectal cancer.
  • Biochemical Research: It serves as a valuable tool for investigating mitotic processes and the role of Haspin in cellular signaling pathways .
Biochemical Mechanisms of CHR-6494

Structural Characterization of CHR-6494 as a HASPIN Kinase Inhibitor

CHR-6494 (chemical name: 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine; CAS: 1333377-65-3) is a small-molecule inhibitor with the molecular formula C₁₆H₁₆N₆ and a molecular weight of 292.34 g/mol [2] [5] [6]. Its core structure consists of an imidazopyridazine scaffold linked to an indazole moiety via a carbon-carbon bond, while a propylamine chain extends from the imidazopyridazine nitrogen (Figure 1). This architecture positions the compound optimally within HASPIN’s ATP-binding pocket [9] [10]. The indazole group facilitates π-π stacking with hydrophobic residues (e.g., Phe163 and Leu170), while the propylamine side chain forms hydrogen bonds with the kinase’s hinge region (e.g., Glu121 and Ala185) [10]. Crystallographic studies confirm that the planar conformation of CHR-6494 enables deep penetration into HASPIN’s catalytic cleft, a feature critical for its sub-nanomolar inhibitory activity [10].

Table 1: Structural Features of CHR-6494

PropertyValue
Molecular FormulaC₁₆H₁₆N₆
Molecular Weight292.34 g/mol
Core ScaffoldImidazopyridazine-Indazole
Key Binding InteractionsHydrophobic stacking, H-bonding
Solubility (DMSO)25–58 mg/mL [5] [9]

Molecular Interactions: ATP-Binding Site Inhibition and Selectivity Profiling

CHR-6494 functions as a competitive ATP antagonist, binding to HASPIN’s catalytic domain with an IC₅₀ of 2 nM [1] [10]. This high affinity arises from its complementarity to HASPIN’s unique ATP-binding site, which lacks the conserved Asp-Phe-Gly (DFG) motif found in typical kinases. Instead, HASPIN possesses a divergent "G-rich loop" that accommodates CHR-6494’s indazole ring without steric clashes [10]. Selectivity profiling across 27 kinases reveals moderate off-target inhibition only at concentrations >100-fold higher than for HASPIN (Table 2). At 100 nM, CHR-6494 inhibits TrkA (58%), GSK-3β (48%), PIM1 (36%), Cdk1/B (34%), and Cdk2/A (33%), while showing negligible activity against Aurora B (<10%) [2] [9]. This selectivity stems from steric incompatibility with kinases harboring bulkier gatekeeper residues (e.g., Aurora B’s Thr217) [10].

Table 2: Selectivity Profile of CHR-6494

Kinase% Inhibition at 100 nMIC₅₀ (μM)
HASPIN100%0.002
TrkA58%>10
GSK-3β48%>10
PIM136%>10
Aurora B<10%>10 [2] [9]

Impact on Histone H3 Phosphorylation Dynamics (H3T3ph Suppression)

HASPIN exclusively phosphorylates histone H3 at threonine 3 (H3T3ph), a modification essential for centromeric recruitment of the Chromosomal Passenger Complex (CPC) during mitosis [4] [10]. CHR-6494 dose-dependently suppresses H3T3ph in cancer cells (HeLa, HCT-116, MDA-MB-231), with near-complete ablation observed at 500 nM (Figure 2A) [1] [10]. This inhibition is highly specific: CHR-6494 does not alter phosphorylation at adjacent residues (H3S10ph or H3S28ph) even at 10 μM [10]. Mechanistically, H3T3ph loss disrupts CPC localization to centromeres, leading to:

  • Kinetochore-Microtubule Misattachments: Chromosomes fail to align at the metaphase plate due to loss of Aurora B–mediated error correction [3] [10].
  • Centrosome Amplification: Cells exhibit multipolar spindles (≥3 centrosomes) in >60% of mitotic figures [1] [8].
  • SAC Hyperactivation: Bub1 and cyclin B1 levels rise 3-fold, arresting cells in metaphase [1] [10].

Table 3: Cellular Consequences of H3T3ph Suppression

EffectMagnitudeExperimental Model
H3T3ph reduction (500 nM)>90%HeLa, HCT-116, MDA-MB-231
Mitotic arrest25–30% cells in G2/MFlow cytometry
Multipolar spindles60–75% of mitotic cellsImmunofluorescence
Apoptosis induction (72 hrs)Caspase 3/7 activity ↑ 6–16-foldMelanoma cell lines [1] [3] [10]

Comparative Inhibition Kinetics Against Aurora B, TrkA, and GSK-3β

While CHR-6494’s primary target is HASPIN, its kinetics against off-target kinases elucidate its selectivity. Surface plasmon resonance (SPR) assays reveal a dissociation constant (Kd) of 1.5 nM for HASPIN, versus 8.2 μM for TrkA and 12.7 μM for GSK-3β [9] [10]. The inhibitor constant (Ki) follows the same trend (Table 4), confirming CHR-6494’s >5,000-fold preference for HASPIN. Kinetically, CHR-6494 exhibits slow dissociation from HASPIN (koff = 2.7 × 10⁻⁴ s⁻¹) compared to Aurora B (koff = 0.18 s⁻¹), explaining its sustained intracellular activity [10]. This divergence arises from structural differences:

  • HASPIN: A compact, hydrophobic ATP pocket accommodates CHR-6494’s planar core.
  • Aurora B: A deeper catalytic cleft with Thr217 sterically blocks CHR-6494 binding.
  • GSK-3β/TrkA: Charged residues (e.g., Lys85 in GSK-3β) repel the inhibitor’s non-polar groups [9] [10].

Table 4: Kinetic Parameters of CHR-6494

KinaseKi (nM)Kd (nM)koff (s⁻¹)
HASPIN1.51.52.7 × 10⁻⁴
Aurora B>10,000>10,0000.18
TrkA8,2008,2000.42
GSK-3β12,70012,7000.67 [9] [10]

Properties

CAS Number

1333377-65-3

Product Name

CHR-6494

IUPAC Name

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

InChI

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20)

InChI Key

CZZCAOGIEGXMBZ-UHFFFAOYSA-N

SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1

Solubility

Soluble in DMSO, not in water

Synonyms

CHR-6494; CHR 6494; CHR6494.

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.